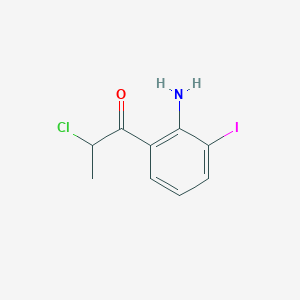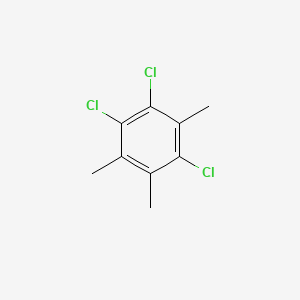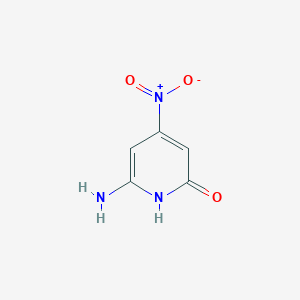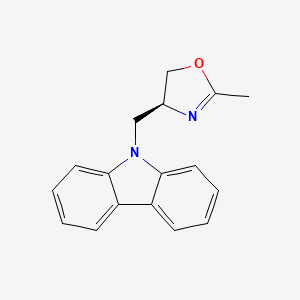
1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide is a chiral organophosphorus compound It features a diazaphospholidine ring with two naphthyl groups attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide typically involves the reaction of a chiral amine with a phosphorus trichloride derivative, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high purity and yield, which are crucial for applications in pharmaceuticals and fine chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be further oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The naphthyl groups can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.
Applications De Recherche Scientifique
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide has several scientific research applications, including:
Asymmetric Synthesis: It can be used as a chiral ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds.
Medicinal Chemistry: The compound’s chiral nature makes it valuable in the synthesis of pharmaceuticals, where enantiomeric purity is crucial.
Material Science: It can be used in the development of new materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism by which 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide exerts its effects typically involves coordination to metal centers in catalytic processes. The chiral environment provided by the naphthyl groups and the diazaphospholidine ring can induce enantioselectivity in reactions, leading to the preferential formation of one enantiomer over another.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(®-1-phenylethyl)-1,3,2-diazaphospholidine 2-oxide: Similar structure but with phenyl groups instead of naphthyl groups.
1,3-Bis(®-1-(2-naphthyl)ethyl)-1,3,2-diazaphospholidine 2-oxide: Similar structure but with 2-naphthyl groups instead of 1-naphthyl groups.
Uniqueness
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide is unique due to the presence of the naphthyl groups, which can provide distinct steric and electronic properties compared to phenyl or other aromatic groups. These properties can influence the compound’s reactivity and selectivity in various chemical reactions.
Propriétés
Formule moléculaire |
C26H26N2OP+ |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphospholidin-2-ium 2-oxide |
InChI |
InChI=1S/C26H26N2OP/c1-19(23-15-7-11-21-9-3-5-13-25(21)23)27-17-18-28(30(27)29)20(2)24-16-8-12-22-10-4-6-14-26(22)24/h3-16,19-20H,17-18H2,1-2H3/q+1/t19-,20-/m1/s1 |
Clé InChI |
RUXZHOILXLPYLR-WOJBJXKFSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC2=CC=CC=C21)N3CCN([P+]3=O)[C@H](C)C4=CC=CC5=CC=CC=C54 |
SMILES canonique |
CC(C1=CC=CC2=CC=CC=C21)N3CCN([P+]3=O)C(C)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14073316.png)

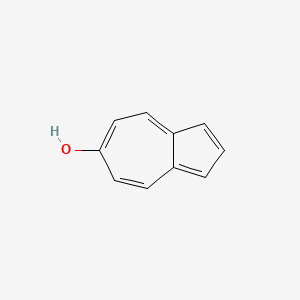
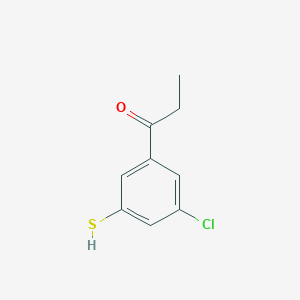
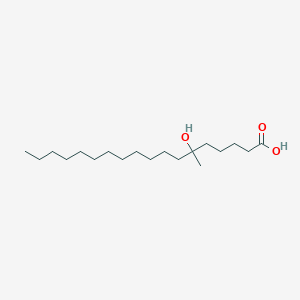
![Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester](/img/structure/B14073346.png)
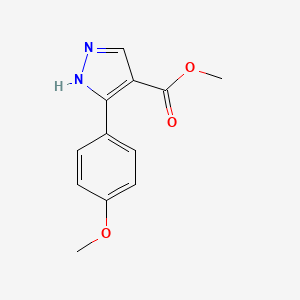
![N-benzhydryl-N-prop-2-enyl-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14073385.png)
